The Analytical and Synthetic Profile of N-Ethoxycarbonyl Dabigatran Ethyl Ester: A Technical Guide
The Analytical and Synthetic Profile of N-Ethoxycarbonyl Dabigatran Ethyl Ester: A Technical Guide
Introduction: The Critical Role of Impurity Profiling in Dabigatran Etexilate Synthesis
Dabigatran etexilate, the oral direct thrombin inhibitor marketed as Pradaxa®, represents a significant advancement in anticoagulant therapy. Its manufacturing process, a multi-step chemical synthesis, necessitates rigorous control over potential impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Process-related impurities can arise from starting materials, intermediates, or side reactions. Among these is N-Ethoxycarbonyl Dabigatran Ethyl Ester (CAS No. 1416446-40-6), a key impurity that requires careful monitoring and control.
This technical guide provides an in-depth exploration of the chemical structure, formation pathways, analytical characterization, and synthetic considerations for N-Ethoxycarbonyl Dabigatran Ethyl Ester. It is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing who require a comprehensive understanding of this critical Dabigatran-related compound.
Section 1: Chemical Identity and Structural Elucidation
N-Ethoxycarbonyl Dabigatran Ethyl Ester is structurally similar to the final Dabigatran Etexilate API, with the key difference residing in the group attached to the amidine functionality. Instead of the n-hexyloxycarbonyl group present in Dabigatran Etexilate, this impurity possesses an ethoxycarbonyl group.
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Chemical Name: N-[[2-[[[4-[[(Ethoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester[1]
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CAS Number: 1416446-40-6[2]
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Molecular Formula: C30H33N7O5[2]
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Molecular Weight: 571.6 g/mol [2]
The structural similarity underscores its likely origin from a common intermediate in the Dabigatran Etexilate synthesis.
Structural Diagram
Caption: Chemical Structure of N-Ethoxycarbonyl Dabigatran Ethyl Ester.
Section 2: Formation Pathway and Synthetic Considerations
The synthesis of Dabigatran Etexilate typically involves the reaction of its amidine precursor, 1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide, with n-hexyl chloroformate.[3] The formation of N-Ethoxycarbonyl Dabigatran Ethyl Ester is a direct consequence of a competing reaction where ethyl chloroformate, present as an impurity in the n-hexyl chloroformate starting material, reacts with the amidine precursor.
Plausible Formation Mechanism
Caption: Formation of the impurity via acylation with ethyl chloroformate.
Causality Behind Formation: The nucleophilic amidine group of the Dabigatran precursor attacks the electrophilic carbonyl carbon of ethyl chloroformate. The presence of a base in the reaction mixture facilitates this acylation. Since ethyl chloroformate is more reactive than n-hexyl chloroformate, even trace amounts can lead to the formation of the corresponding impurity.
Synthesis for Reference Standard Preparation
To accurately quantify this impurity, a pure reference standard is required. Its synthesis would follow the main synthetic route for Dabigatran Etexilate, but with the intentional use of ethyl chloroformate instead of n-hexyl chloroformate.
Protocol Outline:
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Dissolution: Dissolve the Dabigatran amidine precursor (e.g., as a hydrochloride salt) in a suitable solvent system, such as a mixture of tetrahydrofuran and water or dichloromethane.
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Basification: Add an inorganic base, such as potassium carbonate or triethylamine, to deprotonate the amidine salt and facilitate the reaction.
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Acylation: Slowly add a stoichiometric amount of ethyl chloroformate to the reaction mixture at a controlled temperature (e.g., 0-10 °C).
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Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., HPLC or TLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization from a suitable solvent system to obtain N-Ethoxycarbonyl Dabigatran Ethyl Ester of high purity.
Section 3: Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of N-Ethoxycarbonyl Dabigatran Ethyl Ester.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for separating N-Ethoxycarbonyl Dabigatran Ethyl Ester from Dabigatran Etexilate and other related impurities.[4] The slight difference in hydrophobicity between the ethoxycarbonyl and n-hexyloxycarbonyl groups allows for their chromatographic resolution.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm) | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | 20 mM Ammonium Formate buffer (pH 5.0) with 0.1% Triethylamine | The buffer controls the ionization state of the analytes, while triethylamine masks silanol groups on the stationary phase to improve peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |
| Gradient Elution | A time-programmed gradient from a higher percentage of A to a higher percentage of B | Necessary to resolve a complex mixture of impurities with varying polarities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. |
| Column Temperature | 30-40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at ~225 nm or ~316 nm | Wavelengths where the benzimidazole chromophore exhibits strong absorbance.[5][6] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Experimental Protocol: HPLC Analysis
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Standard Preparation: Prepare a stock solution of the N-Ethoxycarbonyl Dabigatran Ethyl Ester reference standard in a suitable diluent (e.g., acetonitrile/water). Prepare a series of calibration standards by serial dilution.
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Sample Preparation: Accurately weigh and dissolve the Dabigatran Etexilate API sample in the diluent to a known concentration.
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Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards and sample solutions.
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Data Analysis: Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity using the calibration curve generated from the standards.
Mass Spectrometry (MS) Analysis
LC-MS is a powerful tool for the identification of impurities. The molecular weight of N-Ethoxycarbonyl Dabigatran Ethyl Ester (571.6 g/mol ) can be readily confirmed by observing the corresponding protonated molecule [M+H]+ at m/z 572.6 in the mass spectrum under positive electrospray ionization (ESI+) conditions.
Table 2: Expected Mass Spectrometric Data
| Ion | Expected m/z |
| [M+H]+ | 572.6 |
| [M+Na]+ | 594.6 |
Further structural information can be obtained from tandem mass spectrometry (MS/MS) fragmentation studies, which would reveal characteristic fragments of the Dabigatran core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR Spectral Features (in CDCl₃):
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Ethyl Ester Groups: Two distinct sets of signals corresponding to the two ethyl groups. Each will show a triplet for the -CH₃ protons (around 1.1-1.3 ppm) and a quartet for the -OCH₂- protons (around 4.0-4.3 ppm).
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Aromatic Protons: A complex series of multiplets in the aromatic region (approx. 6.8-8.4 ppm) corresponding to the protons on the benzimidazole, phenyl, and pyridinyl rings.
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Methylene and Ethylene Protons: Signals for the -NCH₂- bridge and the β-alanine ethyl ester side chain protons.
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N-Methyl Group: A singlet at approximately 3.7-3.8 ppm.
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Amine/Amide Protons: Broad signals that may be exchangeable with D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
Expected IR Absorption Bands (cm⁻¹):
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~3270 cm⁻¹: N-H stretching vibrations.
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~2980 cm⁻¹: Aromatic and aliphatic C-H stretching.
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~1730-1750 cm⁻¹: C=O stretching from the two ester groups.
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~1728 cm⁻¹: C=O stretching from the amide group.
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~1630-1650 cm⁻¹: C=N stretching of the amidine group.
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~1580-1610 cm⁻¹: C=C stretching in the aromatic rings.
Section 4: Control Strategies and Conclusion
The primary strategy for controlling the level of N-Ethoxycarbonyl Dabigatran Ethyl Ester in the final API is to control the purity of the n-hexyl chloroformate starting material.
Caption: A multi-faceted approach to controlling the impurity.
Key Control Measures:
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Starting Material Specification: Implement a stringent specification for the purity of incoming n-hexyl chloroformate, with a specific limit for ethyl chloroformate content, typically monitored by Gas Chromatography (GC).
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In-Process Controls: Utilize in-process HPLC analysis to monitor the formation of the impurity during the acylation step. This allows for process adjustments if unexpected levels are detected.
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Purification: While challenging due to the structural similarity, the final purification steps of Dabigatran Etexilate (e.g., recrystallization) may offer some capacity to purge this impurity.
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Final Specification: Include a specific limit for N-Ethoxycarbonyl Dabigatran Ethyl Ester in the final Dabigatran Etexilate API specification, as per regulatory guidelines (e.g., ICH Q3A).
References
- Sharif, S. K., et al. (2017).
- Reddy, U. R., et al. (2017). Synthesis of potential impurities of dabigatran etexilate.
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Devarasetty, S., et al. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica, 10(4), 127-148. Retrieved from [Link]
- Srinivasu, K., et al. (2015). Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Arabian Journal of Chemistry, 10, S2939-S2949.
- Wen, G.-J., et al. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
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European Patent Office. (2020). EP 2978750 B1 - SYNTHESIS OF DABIGATRAN. Retrieved from [Link]
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U.S. Food and Drug Administration. (2010). Center for Drug Evaluation and Research Application Number: 22-512 Chemistry Review(s). Retrieved from [Link]
- Abdel-aziz, H., et al. (2019). LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific Pharmaceutical Sciences, 3(5), 86-95.
- Bonthu, M. G., et al. (2015).
- Google Patents. (n.d.). CA2907839A1 - Synthesis of dabigatran.
- Google Patents. (n.d.). US9688657B2 - Synthesis of dabigatran.
- Sreenivas, N., et al. (2015). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Der Pharmacia Lettre, 7(11), 272-279.
- Various Authors. (2024). Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Journal of Pharmaceutical and Biomedical Analysis.
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